molecular formula C5H9IO2 B3385451 Iodomethyl 2-methylpropanoate CAS No. 63379-62-4

Iodomethyl 2-methylpropanoate

Cat. No.: B3385451
CAS No.: 63379-62-4
M. Wt: 228.03 g/mol
InChI Key: KWIBRJGXWFDQNU-UHFFFAOYSA-N
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Description

Iodomethyl 2-methylpropanoate, also known as iodomethyl isobutyrate, is an organic compound with the molecular formula C5H9IO2. It is a derivative of isobutyric acid, where the hydroxyl group is replaced by an iodomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl 2-methylpropanoate can be synthesized through the esterification of isobutyric acid with iodomethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions: Iodomethyl 2-methylpropanoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of isobutanol.

    Oxidation: Formation of isobutyric acid.

Scientific Research Applications

Iodomethyl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodomethyl 2-methylpropanoate involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity makes it useful in modifying other molecules, such as in the synthesis of esters and amides .

Comparison with Similar Compounds

    Bromomethyl 2-methylpropanoate: Similar in structure but contains a bromine atom instead of iodine.

    Chloromethyl 2-methylpropanoate: Contains a chlorine atom instead of iodine.

    Methyl 2-methylpropanoate: Lacks the halogen atom and is less reactive.

Uniqueness: Iodomethyl 2-methylpropanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine and chlorine analogs. This increased reactivity can be advantageous in certain synthetic applications .

Properties

IUPAC Name

iodomethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIBRJGXWFDQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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